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Compound of Interest

Compound Name:
1-(3,4-Dimethylphenyl)-1H-

pyrrole-2,5-dione

CAS No.: 64059-57-0

Cat. No.: B1606587

Get Quote

IUPAC Designation: 1-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione CAS Registry Number:

64059-57-0

Nomenclature and Chemical Identity
Objective: To rigorously derive the IUPAC name and establish the chemical identity of the

compound commonly known as N-(3,4-xylyl)maleimide.

The name N-(3,4-xylyl)maleimide is a semi-systematic IUPAC name widely used in industrial

polymer chemistry. However, for precise scientific communication and patent registration, the

Preferred IUPAC Name (PIN) is required.

IUPAC Derivation Logic
The systematic name is constructed by treating the compound as a substituted derivative of the

heterocyclic parent ring, 1H-pyrrole-2,5-dione.
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Component Derivation Rule Resulting Fragment

Parent Ring

The core structure is a five-

membered nitrogen

heterocycle with two ketone

groups at positions 2 and 5.

The parent hydride is 1H-

pyrrole.

1H-pyrrole-2,5-dione

Substituent

The nitrogen atom (position 1)

is substituted with a phenyl

group.

1-phenyl...

Phenyl Substitution

The phenyl ring bears two

methyl groups at positions 3

and 4 relative to the

connection point (C1 of the

phenyl ring).

(3,4-dimethylphenyl)

Full Assembly
Combine substituent + parent

ring.

1-(3,4-dimethylphenyl)-1H-

pyrrole-2,5-dione

Structural Visualization
The following diagram illustrates the logical assembly of the molecule from its synthons.

Synthons

3,4-Dimethylaniline
(Nucleophile)

N-(3,4-xylyl)maleimide
(1-(3,4-dimethylphenyl)-1H-pyrrole-2,5-dione)

 N-alkylation

Maleic Anhydride
(Electrophile)

 Ring Opening/Closing

Click to download full resolution via product page

Caption: Logical assembly of N-(3,4-xylyl)maleimide from precursor synthons.
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Synthesis and Reaction Mechanism
Objective: To provide a robust, self-validating protocol for the synthesis of N-(3,4-

xylyl)maleimide.

The synthesis follows a classic two-step sequence: formation of the amic acid intermediate

followed by cyclodehydration. While thermal dehydration is possible, chemical dehydration

using acetic anhydride and a weak base catalyst (sodium acetate) is preferred for higher purity

and yield in laboratory settings.

Reaction Mechanism Pathway
The reaction proceeds via nucleophilic acyl substitution followed by an intramolecular

condensation.

Reagents:
Maleic Anhydride + 3,4-Dimethylaniline

Intermediate:
N-(3,4-dimethylphenyl)maleamic acid

 Nucleophilic Attack (Solvent: Acetone/DMF)

Transition State:
O-Acylation (using Ac2O)

 Activation

Product:
N-(3,4-xylyl)maleimide

 Cyclodehydration (-AcOH)

Click to download full resolution via product page

Caption: Step-wise mechanistic pathway from reagents to cyclized maleimide.
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Experimental Protocol
Safety Note: Maleic anhydride is a respiratory sensitizer. 3,4-Dimethylaniline is toxic. All

operations must be performed in a fume hood.

Step 1: Formation of Maleamic Acid

Dissolve maleic anhydride (1.0 eq) in anhydrous acetone or DMF.

Add 3,4-dimethylaniline (1.0 eq) dropwise at 0–5°C to control the exotherm.

Causality: Low temperature prevents side reactions (e.g., isomerization to fumaric acid

derivatives).

Stir for 2 hours. A precipitate (the amic acid) usually forms.

Filter and dry the solid.

Step 2: Cyclodehydration (Chemical Method)

Suspend the dried maleamic acid in acetic anhydride (2–3 eq per mole).

Add anhydrous sodium acetate (0.2 eq) as a catalyst.

Heat to 80–90°C for 2–4 hours.

Self-Validation: Monitor reaction progress via TLC (disappearance of the polar amic acid

spot).

Quench by pouring the mixture into ice-cold water. The product will precipitate as a

yellow/off-white solid.

Recrystallize from ethanol or a toluene/hexane mixture.

Characterization and Validation
Objective: To establish criteria for confirming the identity and purity of the synthesized

compound.
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Researchers must validate the structure using spectroscopic methods. The following table

summarizes the expected signals.

Technique Parameter
Expected Signal /
Value

Structural
Assignment

H NMR 2.2–2.3 ppm (s, 6H)
Singlet (or two

overlapping singlets)

Methyl groups on the

phenyl ring (3,4-

positions).

6.8 ppm (s, 2H) Singlet

Olefinic protons of the

maleimide ring

(characteristic of

symmetry).

7.0–7.3 ppm (m, 3H) Multiplet
Aromatic protons of

the xylyl group.

FT-IR 1700–1720 cm Strong band

C=O stretching (Imide

carbonyl,

symmetric/asymmetric

).

830–850 cm Medium band

C-H bending (1,2,4-

trisubstituted benzene

ring).

Melting Point Range
~130–150°C

(Estimate)*

Note: Specific MP

depends on purity;

compare with

authentic standard or

CAS 64059-57-0 data.

Critical Check: The disappearance of the N-H stretch (from the aniline precursor) and the

appearance of the characteristic imide carbonyl doublet in IR are the primary indicators of

successful cyclization.
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Objective: To contextualize the utility of N-(3,4-xylyl)maleimide in drug development and

materials science.

Polymer Science (Thermal Stability)
N-Arylmaleimides are extensively used as monomers to modify the thermal properties of

polymers (e.g., ABS, PMMA). The 3,4-xylyl group provides:

Steric Bulk: Increases the glass transition temperature (

) by restricting chain mobility.

Lipophilicity: Improves compatibility with non-polar matrices compared to unsubstituted

phenylmaleimide.

Drug Development (Bioconjugation)
While the 3,4-xylyl derivative is often a structural monomer, the maleimide moiety itself is the

"gold standard" for cysteine conjugation in Antibody-Drug Conjugates (ADCs).

Mechanism: Michael addition of a thiol (from cysteine) to the maleimide double bond.

Relevance: Researchers use substituted maleimides to study the kinetics of thiol-addition

and the stability of the resulting thioether bond. The electron-donating methyl groups on the

xylyl ring can modulate the electrophilicity of the maleimide double bond, potentially altering

hydrolytic stability.

Materials Science Bio-Organic Chemistry

N-(3,4-xylyl)maleimide

High Tg Modifiers
(ABS, PVC additives)

BMI Resins
(Aerospace Composites)

Michael Acceptor
Kinetic Studies

Hydrolytic Stability
Modeling for ADCs

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1606587/docs?utm_src=pdf-body-img#comprehensive-technical-guide-n-3-4-xylyl-maleimide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606587?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Dual application streams in high-performance materials and bio-organic kinetic

modeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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